2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 3-chlorobenzyl chloride with potassium thiocyanate to form 3-chlorobenzyl thiocyanate, which is then reacted with 4-methoxybenzohydrazide in the presence of a base to yield the desired oxadiazole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: As a building block for the synthesis of polymers and other advanced materials.
Biological Studies: Investigating its interactions with enzymes and receptors to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathway . The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: Similar structure with a triazole ring instead of an oxadiazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring and exhibits similar biological activities.
Uniqueness
2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both a methoxy group and a chlorobenzyl group, which can influence its chemical reactivity and biological activity. The oxadiazole ring also imparts stability and potential for diverse chemical modifications.
Properties
Molecular Formula |
C16H13ClN2O2S |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O2S/c1-20-14-7-5-12(6-8-14)15-18-19-16(21-15)22-10-11-3-2-4-13(17)9-11/h2-9H,10H2,1H3 |
InChI Key |
SAMPKOAEOMFIOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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